molecular formula C22H22N2O4S B2748691 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866843-10-9

8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2748691
CAS No.: 866843-10-9
M. Wt: 410.49
InChI Key: CDDJBTQEYIFONM-UHFFFAOYSA-N
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Description

8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfonylation: The quinoline derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

    Spirocyclization: The final step involves the formation of the spirocyclic structure. This can be achieved by reacting the sulfonylated quinoline with a suitable spirocyclic precursor under conditions that promote cyclization, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or interact with other nucleic acid structures. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
  • 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural configuration, which provides a unique combination of chemical reactivity and biological activity. The presence of both the benzenesulfonyl and quinoline moieties in a spirocyclic framework offers distinct advantages in terms of binding affinity and specificity for biological targets.

This detailed overview should provide a comprehensive understanding of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJBTQEYIFONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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